molecular formula C10H19NO3 B2422299 tert-Butyl (5-oxopentyl)carbamate CAS No. 94136-78-4

tert-Butyl (5-oxopentyl)carbamate

Cat. No. B2422299
CAS RN: 94136-78-4
M. Wt: 201.266
InChI Key: CEVHIIIWKYIIGT-UHFFFAOYSA-N
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Description

“tert-Butyl (5-oxopentyl)carbamate” is a chemical compound with the molecular formula C10H19NO3 . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

The synthesis of “tert-Butyl (5-oxopentyl)carbamate” involves a palladium-catalyzed cross-coupling reaction . It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (5-oxopentyl)carbamate” can be represented by the IUPAC Standard InChI: InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .


Chemical Reactions Analysis

“tert-Butyl (5-oxopentyl)carbamate” is involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (5-oxopentyl)carbamate” include a molecular weight of 117.1463 . It is soluble in methylene chloride, chloroform, and alcohols .

Scientific Research Applications

Crystal Structures and Bonding Analysis tert-Butyl (5-oxopentyl)carbamate and its derivatives have been studied for their crystal structures and bonding characteristics. For instance, tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of an isostructural family of compounds, linked via hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).

Chemical Synthesis and Reactions This compound is an important intermediate in various chemical syntheses. For example, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a key intermediate in the synthesis of biologically active compounds like omisertinib (Zhao et al., 2017). Also, tert-butyl carbamate derivatives have been examined for their ability to undergo metalation and reaction with electrophiles (Sieburth et al., 1996).

Pharmaceutical and Biological Applications In the pharmaceutical realm, tert-butyl (5-oxopentyl)carbamate derivatives have been utilized in the synthesis of various compounds. For instance, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as an intermediate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004). Additionally, tert-butyl carbamate is used in a one-pot Curtius rearrangement to form protected amino acids (Lebel & Leogane, 2005).

Material Science and Catalysis In material science, tert-butyl (5-oxopentyl)carbamate and its derivatives play roles in developing novel materials and catalysis processes. For example, its use in the photoredox-catalyzed amination of o-hydroxyarylenaminones to access 3-aminochromones broadens the applications of photocatalyzed protocols (Wang et al., 2022).

Safety And Hazards

The safety and hazards associated with “tert-Butyl (5-oxopentyl)carbamate” include the need to avoid dust formation and breathing mist, gas, or vapors . It should be stored in a cool, dry place in well-sealed containers .

properties

IUPAC Name

tert-butyl N-(5-oxopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h8H,4-7H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVHIIIWKYIIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(5-oxopentyl)carbamate

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